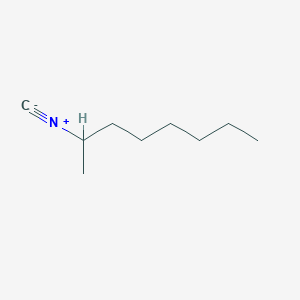
2-Isocyanooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanooctane is an organic compound with the molecular formula C9H17N. It belongs to the class of isocyanides, which are characterized by the presence of the functional group -N≡C. Isocyanides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanooctane can be synthesized through several methods. One common approach involves the reaction of primary amines with chloroform and a strong base, such as potassium hydroxide, to form the isocyanide. The reaction typically proceeds under mild conditions and yields the desired isocyanide product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanooctane undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and substituted ureas.
Oxidation: Can be oxidized to form corresponding isocyanates.
Substitution: Undergoes substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves reagents like alcohols or amines under mild conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often uses halides or other electrophiles in the presence of a base.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Isocyanates: Formed through oxidation reactions.
Scientific Research Applications
2-Isocyanooctane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Materials Science: Utilized in the production of polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Mechanism of Action
The mechanism of action of 2-Isocyanooctane involves its reactivity with nucleophiles and electrophiles. The isocyanide functional group (-N≡C) exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Isocyanooctane is unique due to its specific structure and reactivity. Unlike other isocyanides, it has a long alkyl chain, which can influence its solubility and reactivity in different solvents and conditions. This makes it a valuable compound in various synthetic applications .
Properties
CAS No. |
63812-08-8 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-isocyanooctane |
InChI |
InChI=1S/C9H17N/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-2H3 |
InChI Key |
JTAABLWLSTZYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


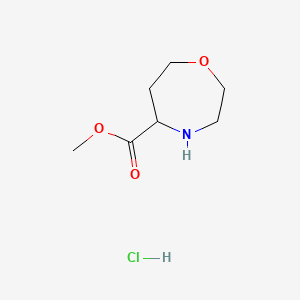
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)

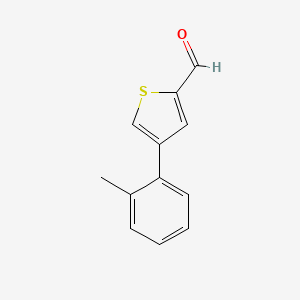
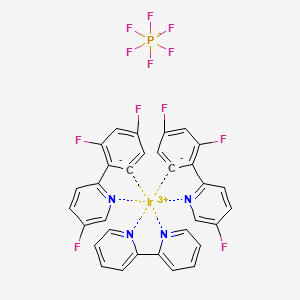
![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
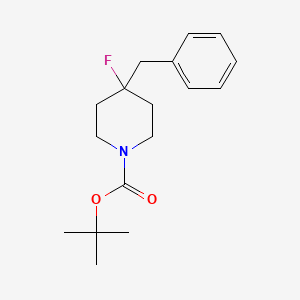
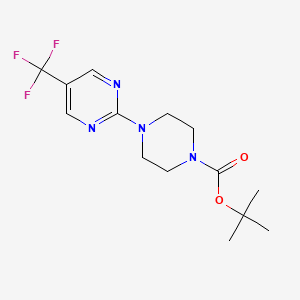
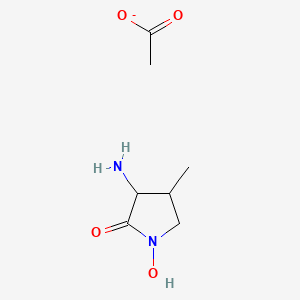
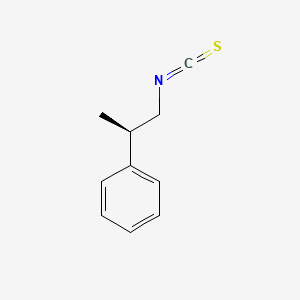
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
